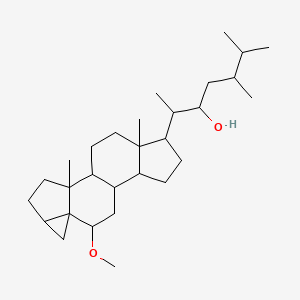

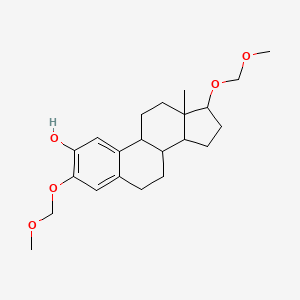

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

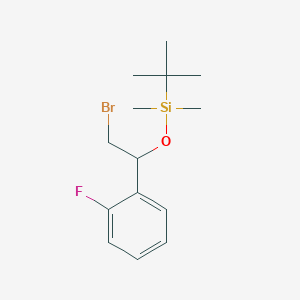

Le 2-Hydroxy-3,17β-O-bis(méthoxyméthyl)estradiol est un dérivé synthétique de l'estradiol, une hormone œstrogène naturelle. Ce composé est caractérisé par l'ajout de groupes méthoxyméthyle aux positions 3 et 17β de la molécule d'estradiol, ce qui améliore sa stabilité et sa solubilité dans les solvants organiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-Hydroxy-3,17β-O-bis(méthoxyméthyl)estradiol implique généralement la protection des groupes hydroxyle aux positions 3 et 17β de l'estradiol avec des groupes méthoxyméthyle. Cela peut être réalisé par la réaction de l'estradiol avec le chlorure de méthoxyméthyle en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane ou le chloroforme à basse température pour éviter les réactions secondaires .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les réactions sont effectuées dans de grands réacteurs avec un contrôle précis de la température et des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Hydroxy-3,17β-O-bis(méthoxyméthyl)estradiol peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme d'estradiol parent.

Substitution : Les groupes méthoxyméthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des acides ou des bases forts comme catalyseurs.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut régénérer l'estradiol .

Applications de la recherche scientifique

Le 2-Hydroxy-3,17β-O-bis(méthoxyméthyl)estradiol a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Le composé est utilisé dans des études liées à la liaison des récepteurs aux œstrogènes et à l'activité hormonale.

Médecine : Il sert de composé modèle pour le développement de nouveaux médicaments œstrogéniques et de thérapies de remplacement hormonal.

Mécanisme d'action

Le mécanisme d'action du 2-Hydroxy-3,17β-O-bis(méthoxyméthyl)estradiol implique son interaction avec les récepteurs aux œstrogènes dans l'organisme. Les groupes méthoxyméthyle améliorent son affinité de liaison aux récepteurs, ce qui conduit à une activité œstrogénique accrue. Cette interaction déclenche une cascade d'événements moléculaires, y compris l'activation de la transcription des gènes et la modulation des fonctions cellulaires .

Applications De Recherche Scientifique

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is used in studies related to estrogen receptor binding and hormone activity.

Medicine: It serves as a model compound for developing new estrogenic drugs and hormone replacement therapies.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors in the body. The methoxymethyl groups enhance its binding affinity to the receptors, leading to increased estrogenic activity. This interaction triggers a cascade of molecular events, including the activation of gene transcription and modulation of cellular functions .

Comparaison Avec Des Composés Similaires

Composés similaires

Estradiol : Le composé parent du 2-Hydroxy-3,17β-O-bis(méthoxyméthyl)estradiol.

Ethinylestradiol : Un dérivé synthétique de l'estradiol avec un groupe éthynyle à la position 17α.

Mestranol : Un autre œstrogène synthétique avec un groupe méthoxy à la position 3.

Unicité

Le 2-Hydroxy-3,17β-O-bis(méthoxyméthyl)estradiol est unique en raison de la présence de groupes méthoxyméthyle, qui améliorent sa stabilité et sa solubilité par rapport aux autres dérivés de l'estradiol. Cela en fait un composé précieux pour la recherche et les applications industrielles .

Propriétés

IUPAC Name |

3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVHIQGIYOGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)